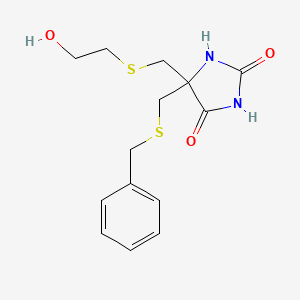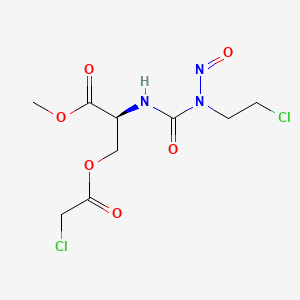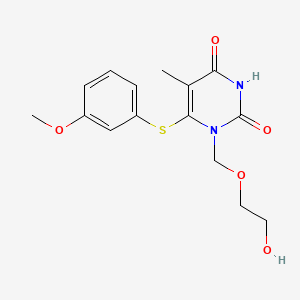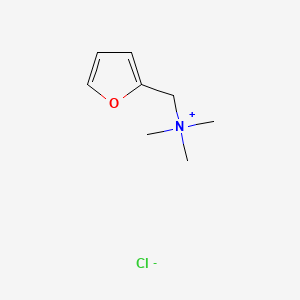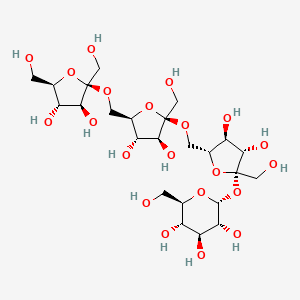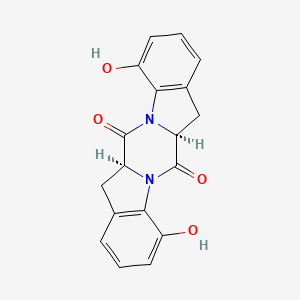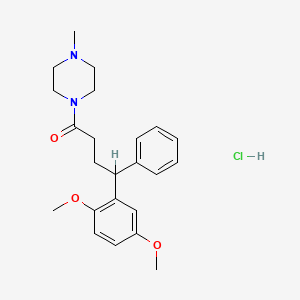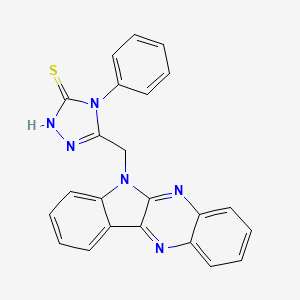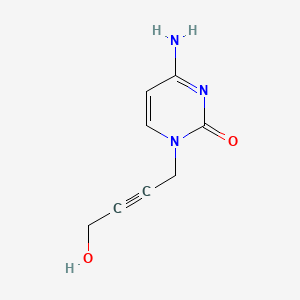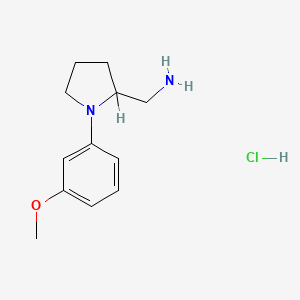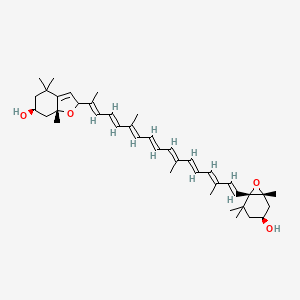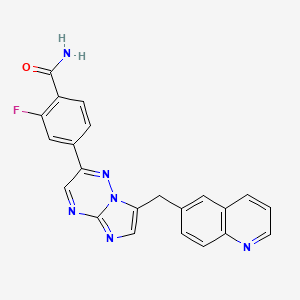
Capmatinib metabolite M18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capmatinib metabolite M18 is a significant metabolite of Capmatinib, a highly selective and potent inhibitor of the MET receptor tyrosine kinase. Capmatinib is primarily used in the treatment of advanced non-small cell lung cancer harboring MET exon 14 skipping mutations . The metabolite M18 is formed during the metabolic process of Capmatinib in the human body and plays a crucial role in understanding the drug’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Capmatinib and its metabolites, including M18, involves complex organic reactions. The preparation of Capmatinib itself includes multiple steps such as lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and glucuronidation . The specific synthetic route for metabolite M18 has not been explicitly detailed in the literature, but it is known to be synthesized by Novartis along with other metabolites .
Industrial Production Methods
Industrial production of Capmatinib and its metabolites involves large-scale organic synthesis techniques. These methods ensure the high purity and yield of the compound, which is essential for its therapeutic efficacy. The production process is tightly regulated to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Capmatinib metabolite M18 undergoes various chemical reactions, including:
Reduction: This involves the gain of electrons or hydrogen, typically occurring in the liver.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur under various conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen in the presence of enzymes.
Reducing agents: Such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halides or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are crucial for understanding the drug’s metabolism and potential side effects .
Scientific Research Applications
Capmatinib metabolite M18 has several scientific research applications, including:
Chemistry: Used in studies to understand the metabolic pathways and reactions of Capmatinib.
Biology: Helps in understanding the biological effects and interactions of Capmatinib at the cellular level.
Industry: Used in the development and testing of new drugs targeting the MET receptor tyrosine kinase.
Mechanism of Action
Capmatinib metabolite M18 exerts its effects by interacting with the MET receptor tyrosine kinase. The MET receptor is involved in various cellular processes, including growth, survival, and proliferation. By inhibiting this receptor, Capmatinib and its metabolites can reduce the growth and spread of cancer cells . The molecular targets and pathways involved include the STAT3, PI3K/AKT, and RAS/MAPK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Capmatinib metabolite M18 include other MET inhibitors such as:
Crizotinib: Another MET inhibitor used in the treatment of non-small cell lung cancer.
Cabozantinib: A MET inhibitor used for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Uniqueness
This compound is unique due to its specific formation and interaction with the MET receptor. Unlike other MET inhibitors, Capmatinib and its metabolites have shown a high degree of selectivity and potency in targeting MET exon 14 skipping mutations, making it a valuable therapeutic option for patients with this specific genetic alteration .
Properties
CAS No. |
1029713-99-2 |
|---|---|
Molecular Formula |
C22H15FN6O |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-fluoro-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide |
InChI |
InChI=1S/C22H15FN6O/c23-18-10-15(4-5-17(18)21(24)30)20-12-27-22-26-11-16(29(22)28-20)9-13-3-6-19-14(8-13)2-1-7-25-19/h1-8,10-12H,9H2,(H2,24,30) |
InChI Key |
ZSOSTTWEQBUFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC3=CN=C4N3N=C(C=N4)C5=CC(=C(C=C5)C(=O)N)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


